molecular formula C11H10ClNO2S B2512017 {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol CAS No. 320423-67-4

{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol

Cat. No.: B2512017
CAS No.: 320423-67-4
M. Wt: 255.72
InChI Key: OPDYAHAAXKUKKV-UHFFFAOYSA-N
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Description

{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol is a synthetic organic compound featuring a benzene ring substituted with a hydroxymethyl group (-CH2OH) and a 2-chloro-1,3-thiazol-5-yl methoxy moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted with a chlorine atom at the 2-position, which imparts electron-withdrawing characteristics. Its structural framework is reminiscent of bioactive molecules, particularly in agrochemicals and pharmaceuticals, where thiazole derivatives are known for antimicrobial, antifungal, and insecticidal properties .

Properties

IUPAC Name

[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S/c12-11-13-5-10(16-11)7-15-9-3-1-8(6-14)2-4-9/h1-5,14H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDYAHAAXKUKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol typically involves the reaction of 2-chloro-1,3-thiazole with 4-hydroxybenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in drug development .

Medicine

In medicine, this compound is explored for its therapeutic potential. Its derivatives may serve as lead compounds for the development of new pharmaceuticals targeting various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science .

Mechanism of Action

The mechanism of action of {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol involves its interaction with specific molecular targets. The thiazole ring and phenyl group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Key Substituents Molecular Formula Notable Features Reference
{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol 2-Chloro-thiazole, hydroxymethyl, benzyloxy C12H11ClNO3S Chlorine enhances electron withdrawal; hydroxymethyl aids H-bonding.
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol Methyl and phenyl groups on thiazole C11H11NOS Phenyl group increases hydrophobicity; methyl reduces steric hindrance.
2-(2-Chloro-1,3-thiazol-5-yl)ethan-1-ol Ethanol chain attached to thiazole C5H6ClNOS Shorter alkyl chain reduces steric bulk; alcohol group retains polarity.
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole Benzothiazole fused ring, 4-methoxyphenyl C14H10ClNOS Extended aromatic system (benzothiazole) may enhance π-π stacking interactions.
[4-(4-Methoxy-phenyl)-thiazol-2-yl]-methanol Methoxyphenyl at thiazole 4-position C11H11NO2S Methoxy group increases electron density; positional isomer of target compound.
2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione Isoindole-dione fused ring C12H7ClN2O4S Dione moiety introduces strong electron-withdrawing effects.
[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]piperidin-3-yl]methanol Piperidine ring linked to thiazole C10H15ClN2OS Piperidine introduces basicity; potential for enhanced solubility in acidic media.

Functional Group Impact on Properties

  • Electron Effects : The 2-chloro substitution on the thiazole ring in the target compound increases electrophilicity compared to methyl or phenyl substituents (e.g., ). This may enhance reactivity in nucleophilic substitution reactions .
  • Hydrogen Bonding: The hydroxymethyl group in the target compound offers hydrogen-bond donor/acceptor capabilities, unlike analogs with formyl () or non-polar groups.
  • Steric and Solubility Profiles : Bulkier substituents, such as the piperidine ring in , may reduce crystallinity but improve solubility in polar solvents.

Crystallographic and Conformational Considerations

In 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (), the dihedral angle between the benzothiazole and methoxyphenyl rings is 8.76°, suggesting near-planar conformation. This contrasts with non-fused thiazole analogs, where substituent positions (e.g., 4-methoxy vs. 5-methoxy) could lead to varied molecular packing and crystal lattice stability .

Research Implications and Limitations

Further studies should prioritize:

  • Experimental measurement of physicochemical properties (e.g., logP, melting points).
  • Biological screening against targets of interest (e.g., enzymes or pathogens).
  • Computational modeling to predict binding affinities and reactivity.

Biological Activity

{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol is a synthetic compound with the molecular formula C11H10ClNO2S. It features a thiazole ring and is being explored for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article will delve into its biological activity, supported by data tables and relevant research findings.

The compound's structure is characterized by the presence of a thiazole ring , a phenyl group , and a methanol moiety . The thiazole ring contributes to its biological activity, often enhancing the compound's ability to interact with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC) (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048
Staphylococcus aureus0.0098

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. Studies have indicated effective inhibition against various fungal strains, with MIC values comparable to established antifungal agents.

Fungal Strain MIC (mg/mL)
Candida albicans0.0048
Fusarium oxysporum0.039

These findings position the compound as a potential lead in antifungal drug development .

Anticancer Activity

The anticancer potential of this compound has been explored in several cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in various cancer types.

Cell Line IC50 (μM)
HCT116 (colon cancer)4.363
MCF7 (breast cancer)18.76

The compound's mechanism of action appears to involve the inhibition of specific kinases associated with cancer progression .

The biological activity of this compound is likely due to its ability to interact with cellular targets through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which plays a role in neurotransmission and could be targeted in neurodegenerative diseases.
  • Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its anticancer properties.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical and experimental settings:

  • Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound had superior inhibitory effects compared to traditional antibiotics .
  • Anticancer Research : In vitro tests on HCT116 cells revealed that the compound significantly reduced cell viability at low concentrations, indicating its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for {4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methanol, and how can reaction parameters be optimized?

Methodological Answer: The synthesis typically involves coupling a 2-chloro-1,3-thiazole derivative with a phenolic intermediate. Key steps include:

  • Etherification: Reaction of 2-chloro-1,3-thiazol-5-ylmethanol with a para-substituted phenol under Mitsunobu conditions or using a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) .
  • Purification: Column chromatography or recrystallization to isolate the product. Yield optimization may require adjusting stoichiometry, temperature (e.g., 60–80°C), or catalyst selection (e.g., phase-transfer catalysts) .
  • Analytical Confirmation: NMR (¹H/¹³C) and LC-MS to verify structure and purity. For example, the methoxy and thiazole protons exhibit distinct splitting patterns in ¹H NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR: Key signals include:
    • A singlet for the thiazole C-H proton (δ ~8.5–9.0 ppm).
    • Aromatic protons (δ ~6.8–7.5 ppm) split into doublets due to para-substitution.
    • Methanol -OH proton (δ ~1.5–2.5 ppm, broad) .
  • IR: Stretching vibrations for O-H (~3200 cm⁻¹), C-Cl (~650 cm⁻¹), and C-O-C (~1250 cm⁻¹) .
  • MS: Molecular ion peak at m/z 255.7 (C₁₁H₁₁ClNO₂S) with fragmentation patterns consistent with thiazole ring cleavage .

Q. What computational tools are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • Multiwfn: Analyzes frontier molecular orbitals (FMOs) to predict reactivity. For example, HOMO localization on the thiazole ring suggests nucleophilic attack sites .
  • Gaussian-based DFT: Calculates electrostatic potential maps to identify electrophilic/nucleophilic regions. The chloro-substituent increases electron-withdrawing effects, polarizing the thiazole ring .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Methodological Answer:

  • SHELX Suite: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths and angles. For example, the thiazole ring’s planarity and C-Cl bond length (~1.72 Å) confirm hybridization .
  • Hydrogen Bonding: Packing diagrams (e.g., along the a-axis) reveal intermolecular O-H···N interactions, stabilizing the crystal lattice .

Q. What strategies mitigate contradictory bioactivity results across assay systems (e.g., enzymatic vs. cell-based)?

Methodological Answer:

  • Assay Optimization:
    • Control redox conditions (e.g., add antioxidants) to prevent thiazole ring oxidation.
    • Use isothermal titration calorimetry (ITC) to validate binding constants independently of fluorescence interference .
  • Metabolite Profiling: LC-MS/MS detects degradation products (e.g., sulfoxide derivatives) that may confound cellular assays .

Q. How does the chloro-thiazole moiety influence binding to biological targets compared to non-chlorinated analogs?

Methodological Answer:

  • AutoDock Vina: Docking simulations show the chloro group enhances hydrophobic interactions with target pockets (e.g., kinase ATP-binding sites). Compare binding scores with 2-methoxy-thiazole analogs to quantify affinity differences .
  • SAR Studies: Synthesize analogs (e.g., 2-fluoro or 2-methyl thiazole) and measure IC₅₀ values against enzymes like GSK-3β. Chloro-substituted derivatives typically show 3–5x higher potency due to improved steric fit .

Q. What experimental approaches validate the compound’s role in modulating oxidative stress pathways?

Methodological Answer:

  • ROS Detection: Use fluorescent probes (e.g., DCFH-DA) in cell lines (e.g., HEK293) treated with the compound. Normalize results to N-acetylcysteine controls .
  • Western Blotting: Assess phosphorylation of Nrf2 and Keap1 to confirm activation of antioxidant response elements (AREs) .

Q. How can solvent effects and pH be controlled to stabilize the compound during kinetic studies?

Methodological Answer:

  • Solvent Selection: Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without inducing thiazole ring hydrolysis.
  • pH Buffers: Tris-HCl (pH 7.4) or phosphate buffers prevent methanol group deprotonation, which alters reactivity. Monitor stability via UV-Vis at λ = 270 nm .

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